5-Chloro-3'-methylbiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-5-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZCCQASYVBQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681842 | |
| Record name | 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-68-0 | |
| Record name | 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production methods for 5-Chloro-3’-methylbiphenyl-3-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
5-Chloro-3’-methylbiphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Chloro-3’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the biphenyl core can engage in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Biphenylcarboxylic Acids
(a) Positional Isomers of Chlorine and Methyl Groups
- Similarity score: 1.00 (structural similarity) .
- 4'-Chloro-[1,1'-biphenyl]-3-carboxylic acid (CAS: 4655-10-1): The chlorine at the 4'-position introduces para-substitution effects, which may influence intermolecular interactions in crystal packing .
- 5-Chloro-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1262005-64-0): The hydroxymethyl group adds a polar functional group, enhancing water solubility compared to the methyl analogue .
(b) Methyl Substitution Variations
- 5-Chloro-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid (CAS: 1261993-03-6): Carboxylic acid at the 2-position and methyl at the 2'-position create a distinct steric environment, likely reducing planarity and π-π stacking efficiency .
Data Table 1: Key Properties of Biphenylcarboxylic Acid Analogues
Heterocyclic Analogues with Carboxylic Acid Moieties
(a) Benzofuran Derivatives
- This compound is used in safety studies under UN GHS guidelines .
- 5-Chloro-3-(3-(naphthalen-1-yloxy)propyl)benzofuran-2-carboxylic acid : The naphthyloxypropyl chain increases hydrophobicity, favoring interactions with lipid-rich environments .
(b) Pyrazole and Pyridine Derivatives
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 7079-15-4): Pyrazole rings offer nitrogen-based hydrogen bonding sites, which may enhance binding to metalloenzymes .
Data Table 2: Heterocyclic Analogues
Biological Activity
5-Chloro-3'-methylbiphenyl-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a biphenyl structure with a chlorine atom and a carboxylic acid functional group. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological targets.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 μg/mL | |
| Escherichia coli | 100 μg/mL | |
| Candida albicans | 250 μg/mL |
The compound showed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, it exhibited antifungal activity against Candida albicans, though at higher concentrations compared to standard antifungal agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have focused on its ability to inhibit cancer cell proliferation through various mechanisms.
Table 2: Anticancer Activity Data
| Cell Line | GI50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 38 | EGFR/BRAF pathway inhibition | |
| A549 (Lung Cancer) | 29 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 42 | Cell cycle arrest |
In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, with GI50 values indicating effective concentrations for inducing cytotoxicity. Notably, it was found to target mutant EGFR/BRAF pathways, which are critical in several cancers.
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The biphenyl core facilitates hydrophobic interactions with lipid membranes and proteins, influencing cellular uptake and activity modulation.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound, against clinical isolates. The results confirmed its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
- Anticancer Research : In a recent study focusing on lung cancer treatment, the compound demonstrated significant inhibition of tumor growth in xenograft models. The findings highlighted its potential as an adjunct therapy in combination with existing chemotherapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 5-chloro-3'-methylbiphenyl-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 3-chloro-5-methoxyphenylboronic acid) and a halogenated methyl-substituted benzene, followed by oxidation of the methoxymethyl group to a carboxylic acid. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in aqueous/organic solvent mixtures (e.g., DME/H₂O) at 80–100°C.
- Protecting group strategy : Use of methoxymethyl as a temporary protecting group to avoid undesired side reactions during coupling.
- Oxidation : Conversion of the methoxymethyl group to carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.
Yield optimization requires precise stoichiometric ratios (1:1.2 aryl halide:boronic acid) and inert atmosphere (N₂/Ar) to prevent catalyst deactivation .
Q. How can researchers characterize the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., integration ratios for methyl and chlorine groups). For example, the methyl group at the 3'-position should appear as a singlet (~δ 2.4 ppm in CDCl₃).
- X-ray crystallography : Use SHELXL for refinement to resolve positional ambiguities in the biphenyl system. Crystallization in ethanol/water mixtures often yields suitable single crystals .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in negative ion mode verify purity (>95%) and molecular weight (MW = 260.68 g/mol).
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility in ethanol is ~10 mg/mL at 25°C.
- Experimental implications : For biological assays, pre-dissolve in DMSO (≤1% v/v final concentration) to avoid precipitation. In synthetic steps, use DMF as a co-solvent to enhance reactivity in aqueous mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of biphenyl carboxylic acids?
Discrepancies in yields often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) slow coupling kinetics. Adjust catalyst loading (e.g., 5 mol% Pd) and reaction time (24–48 hrs) for sterically hindered substrates.
- Byproduct formation : Competing protodeboronation or homocoupling can occur if boronic acid is unstable. Use freshly prepared boronic esters or additives like Cs₂CO₃ to stabilize intermediates .
- Validation : Replicate reported procedures with rigorous inert conditions and characterize intermediates (e.g., methoxymethyl-protected precursor) via TLC and GC-MS.
Q. What crystallographic challenges arise in resolving the biphenyl system, and how can SHELX programs address them?
- Torsional flexibility : The dihedral angle between the two phenyl rings can lead to ambiguous electron density maps. Collect high-resolution data (≤1.0 Å) and apply SHELXL restraints to bond lengths and angles for stable refinement .
- Disorder modeling : Methyl and chlorine substituents may exhibit positional disorder. Use PART instructions in SHELXL to model alternative conformations and refine occupancy factors .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Variable substituent libraries : Synthesize analogs with:
- Methyl group relocation (e.g., 2'- or 4'-methyl) to assess steric effects.
- Halogen substitution (e.g., Br, F instead of Cl) to study electronic impacts.
- Biological assays : Test analogs against targets like GPR40 receptors (linked to insulin secretion) using:
- In vitro : Ca²⁺ flux assays in HEK293 cells transfected with hGPR40.
- In vivo : Glucose tolerance tests in diabetic mouse models (dose range: 10–100 mg/kg) .
Q. What analytical methods are critical for detecting degradation products under storage or reaction conditions?
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate:
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | PdCl₂(dppf) (3 mol%) | ↑ Yield by 20% |
| Solvent | DME/H₂O (4:1) | Prevents hydrolysis |
| Temperature | 85°C, 24 hrs | Completes coupling |
| Base | K₂CO₃ | Neutralizes HX |
Q. Table 2. NMR Chemical Shifts (CDCl₃)
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Biphenyl C-Cl | - | 125.2 |
| 3'-CH₃ | 2.41 (s) | 21.5 |
| COOH | 12.1 (br) | 170.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
